molecular formula C22H19NO5 B15215050 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid

Cat. No.: B15215050
M. Wt: 377.4 g/mol
InChI Key: PBHGLUDWPTXGFD-HXUWFJFHSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Propanoic Acid Derivative: The protected amino acid is then reacted with a furan-3-yl derivative to form the desired propanoic acid compound. This step often involves coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale peptide production.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is facilitated by coupling reagents like DCC or DIC.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofuran derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

    Furan Derivatives: Oxidation and reduction reactions yield various furan derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Solid-Phase Synthesis: Employed in solid-phase peptide synthesis due to its Fmoc protecting group.

Biology

    Enzyme Studies: Utilized in the study of enzyme-substrate interactions.

    Protein Engineering: Used in the design and synthesis of novel proteins with specific functions.

Medicine

    Drug Development: Investigated for its potential use in the development of peptide-based drugs.

    Biomarker Discovery: Used in the identification and validation of biomarkers for various diseases.

Industry

    Pharmaceuticals: Employed in the large-scale production of peptide-based pharmaceuticals.

    Biotechnology: Used in the development of biotechnological applications, including biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide chains. The furan ring may also interact with specific molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a furan ring.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

    Furan Ring: The presence of the furan ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions.

    Biological Activity: The furan ring may also confer distinct biological activities compared to similar compounds with different aromatic rings.

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-3-yl)propanoic acid

InChI

InChI=1S/C22H19NO5/c24-21(25)20(11-14-9-10-27-12-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,23,26)(H,24,25)/t20-/m1/s1

InChI Key

PBHGLUDWPTXGFD-HXUWFJFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=COC=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=COC=C4)C(=O)O

Origin of Product

United States

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